R(-)-N-Nitroso-2-methylpiperidine
Description
The study of N-nitrosamines, a class of compounds characterized by a nitroso group bonded to an amine nitrogen, has been a subject of significant scientific interest for decades. aquigenbio.comresearchgate.net Within this class, cyclic N-nitrosamines such as N-nitrosopiperidine and its derivatives present unique structural features that influence their chemical and biological properties. The introduction of a substituent on the piperidine (B6355638) ring, as in N-Nitroso-2-methylpiperidine, creates a chiral center, leading to the existence of enantiomers, namely R(-)- and S(+)-N-Nitroso-2-methylpiperidine. This article centers on the R(-) enantiomer, delving into the academic inquiry surrounding its stereochemistry and the implications for chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14026-03-0 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2R)-2-methyl-1-nitrosopiperidine |
InChI |
InChI=1S/C6H12N2O/c1-6-4-2-3-5-8(6)7-9/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
SSPVLHFEMWOTGD-ZCFIWIBFSA-N |
SMILES |
CC1CCCCN1N=O |
Isomeric SMILES |
C[C@@H]1CCCCN1N=O |
Canonical SMILES |
CC1CCCCN1N=O |
Other CAS No. |
14026-03-0 |
Synonyms |
(2R)-1-Nitroso-2-methylpiperidine |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of R N Nitroso 2 Methylpiperidine
Precursor Identification and Chemical Reaction Pathways
The primary precursors for R(-)-N-Nitroso-2-methylpiperidine are the corresponding piperidine-based amines. The introduction of a nitroso group (-N=O) onto the nitrogen atom of these precursors is the fundamental chemical transformation.
The most direct route to the formation of this compound is through the nitrosation of the secondary amine, 2-methylpiperidine (B94953). jove.comrsc.org This reaction typically occurs in the presence of a nitrosating agent, where the lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic nitrosating species. jove.com The general mechanism involves the formation of a nitrosonium ion (NO+) or a related electrophile, which is then attacked by the secondary amine. jove.comwikipedia.org Subsequent deprotonation of the resulting N-nitrosammonium ion yields the stable N-nitrosamine. jove.com
The rate of this reaction is influenced by steric factors. Studies comparing the nitrosation rates of various methyl-substituted piperidines have shown that the presence of a methyl group at the α-position, as in 2-methylpiperidine, sterically hinders the reaction, leading to a slower rate compared to unsubstituted piperidine (B6355638). aacrjournals.orgacs.org The relative rates of nitrosation for piperidine and 2-methylpiperidine have been reported to be approximately 100:20, respectively, highlighting the significant impact of the methyl group's steric hindrance. aacrjournals.org
Table 1: Relative Nitrosation Rates of Methyl-Substituted Piperidines
| Compound | Relative Rate |
| Piperidine | 100 |
| 2-Methylpiperidine | 20 |
| 2,6-Dimethylpiperidine | 10 |
| 2,2,6,6-Tetramethylpiperidine | 1 |
| Data sourced from Cancer Research (1974). aacrjournals.org |
Tertiary amines can also serve as precursors to N-nitrosamines, including this compound, through a process known as nitrosative dealkylation. nih.govnih.gov This pathway is generally more complex than the direct nitrosation of secondary amines and often proceeds at a much slower rate. aacrjournals.org For a tertiary amine to form a nitrosamine (B1359907), one of the alkyl groups attached to the nitrogen must first be cleaved. nih.gov
The mechanism of nitrosative dealkylation can vary depending on the reaction conditions, particularly the acidity. nih.govpsu.edu One proposed mechanism involves the initial formation of a nitrosammonium ion, which then undergoes elimination to form an iminium ion and a nitrosamine. nih.gov Another pathway suggests the oxidation of the tertiary amine to a radical cation by the nitrosonium ion (NO+), followed by hydrogen atom abstraction to form an iminium ion, which then reacts further to yield the nitrosamine and an aldehyde. nih.govpsu.edu In general, the cleavage of the least sterically hindered group from the nitrogen atom is favored. psu.edu For instance, the rate of formation of nitrosopiperidine from the tertiary amine N-methylpiperidine is approximately 10,000 times slower than from piperidine itself. aacrjournals.org
The nature of the nitrosating agent plays a critical role in the kinetics and efficiency of the formation of this compound. nih.govnist.gov Different agents exhibit varying reactivities and can operate under different reaction conditions.
Sodium nitrite (B80452) (NaNO₂) in an acidic medium is a common source for the formation of nitrous acid (HNO₂), which is a key nitrosating agent. jove.comucalgary.ca In acidic solutions, nitrous acid exists in equilibrium with more potent nitrosating species, such as dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺). nih.govmsu.edu The reaction rate is often dependent on the concentration of both the amine and the square of the nitrite concentration, indicating that N₂O₃ is a major nitrosating species in these conditions. acs.org The reaction of secondary amines with nitrous acid to form N-nitrosamines is a well-established chemical transformation. jove.comucalgary.ca
The pH of the solution significantly affects the speciation of the reactive nitrosating agents and thus the reaction kinetics. nih.govacs.org While nitrite itself is a weak nitrosating agent, its reactivity is enhanced at lower pH due to the formation of stronger nitrosating agents like N₂O₃ and nitrosyl halides. nih.gov
Alkyl nitrites, such as tert-butyl nitrite (TBN), are effective nitrosating agents that can be used under mild, and even solvent-free, conditions. nih.govrsc.org They are considered powerful nitrosating agents in both aqueous and organic media. nih.gov In acidic aqueous solutions, alkyl nitrites can hydrolyze to generate nitrous acid-like species. nih.gov In organic solvents, they can directly nitrosate secondary amines. nih.gov The reactivity of alkyl nitrites can be influenced by the solvent and the presence of catalysts. nih.govrsc.org For example, isobutyl nitrite has been shown to be an effective nitrosating agent at various pH levels in the presence of phosphate (B84403) ions. nih.gov Studies in acetonitrile (B52724) have shown that the reactivity order of different nitrosating agents is HNO₂ > t-butyl nitrite > i-propyl nitrite > isopentyl nitrite, with the reaction kinetics suggesting the involvement of the nitrosonium ion (NO⁺). rsc.org
Nitrosyl halides, such as nitrosyl chloride (NOCl), are highly efficient nitrosating agents, particularly in organic solvents. nih.gov They are considered potent carriers of the nitrosonium ion (NO⁺). nih.gov The reaction of nitrosyl halides with amines is a known method for the synthesis of N-nitrosamines. prutor.ai Theoretical studies have also investigated the gas-phase nitrosation of amines by species like nitrogen dioxide (NO₂) and nitric oxide (NO), suggesting a free radical mechanism involving the abstraction of a hydrogen atom from the amine nitrogen by NO₂. nist.govnih.gov
Role of Nitrosating Agents in Reaction Kinetics
Nitrogen Oxides
The formation of N-nitrosamines, including this compound, can be efficiently achieved through reactions with various nitrogen oxides. sci-hub.se Among the different forms of nitrogen oxides, dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) are recognized as particularly active nitrosating agents. sci-hub.se These compounds can readily N-nitrosate secondary amines in both aqueous and organic solutions. sci-hub.se
Influence of Reaction Conditions on Nitrosation Efficiency
The efficiency of the nitrosation of secondary amines to form compounds like this compound is highly dependent on several key reaction conditions. These factors, including pH, temperature, and steric effects, can significantly alter the rate and yield of the final N-nitroso product. nih.gov
The pH of the reaction medium plays a critical, albeit complex, role in the nitrosation of secondary amines. When using nitrogen oxides like N₂O₃ and N₂O₄ as nitrosating agents in aqueous solutions, the reactions proceed more rapidly and smoothly under neutral to basic conditions (pH 6-14). sci-hub.senih.gov The yield of N-nitrosamine in strongly alkaline solutions (e.g., 0.1 M sodium hydroxide) is largely independent of the amine's basicity. nih.gov However, for more basic amines, the yield tends to decrease as the pH of the solution decreases. nih.gov This is because the reactive species is the unprotonated amine; at lower pH, the amine exists predominantly in its protonated, unreactive form. sci-hub.sersc.org
Conversely, when nitrosation occurs via acidified nitrite, the mechanism is different. This pathway involves the formation of nitrous acid (HNO₂), which is then converted to a more potent nitrosating agent. libretexts.org This process is generally most efficient under acidic conditions, with maximum reaction rates often observed around pH 3-5. usp.orgca.gov Below this pH, the concentration of the amine precursor decreases, and above it, the formation of the active nitrosating agent from nitrite is less favorable. It has been noted, however, that nitrosation can still occur at neutral to basic pH, for example, in the presence of aldehydes. usp.org
| Nitrosating System | Optimal pH Range | Comments | Source |
|---|---|---|---|
| Nitrogen Oxides (N₂O₃, N₂O₄) | Neutral to Basic (pH 6-14) | Reaction is rapid; yield can decrease at lower pH for basic amines due to protonation. | sci-hub.senih.gov |
| Acidified Nitrite (forms HNO₂) | Acidic (pH ~3-5) | Considered a high-risk range for this pathway. | usp.orgca.gov |
| General Risk Assessment | >7 (Low Risk) | Although considered lower risk, formation can still occur, and confirmatory testing is often recommended. | usp.org |
Temperature is another crucial factor influencing the rate of nitrosation. Generally, an increase in temperature accelerates chemical reactions, and nitrosation is no exception. However, the nitrosation of secondary amines can often proceed efficiently under mild conditions, such as room temperature or lower. nih.gov In some industrial and environmental settings, excessive heat during processes like drying can initiate or accelerate nitrosation reactions. nih.gov Conversely, storing both the active pharmaceutical ingredient (API) and the final drug product at controlled, lower temperatures (e.g., below 25°C for solids) is a strategy to minimize the formation of N-nitroso impurities over time. nih.gov
The structure of the amine precursor, specifically the presence and nature of alkyl substituents near the nitrogen atom, significantly impacts nitrosation reactivity due to steric hindrance. youtube.comyoutube.com Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. youtube.com In the case of this compound, the methyl group is located on the carbon atom adjacent (alpha) to the amine nitrogen.
This alpha-substituent creates a more crowded environment around the nitrogen atom compared to an unsubstituted piperidine ring. youtube.com This crowding makes it more difficult for the electrophilic nitrosating agent to approach and attack the nucleophilic nitrogen atom, which can slow down the reaction rate. youtube.com The magnitude of this effect depends on the size of the substituent. Kinetic studies on related compounds have shown that reactivity can decrease as the size of the alkyl group increases, following trends such as methyl > ethyl > propyl > butyl. researchgate.net Therefore, the nitrosation of 2-methylpiperidine is expected to be slower than that of piperidine due to the steric hindrance imposed by the methyl group.
Environmental and Industrial Formation Routes
This compound, like other N-nitrosamines, can be formed unintentionally in various environmental and industrial settings where its precursors—a secondary amine (2-methylpiperidine) and a nitrosating agent—coexist. who.int
The formation of N-nitrosamines is a significant concern in water treatment and distribution systems. researchgate.net These compounds can be generated as disinfection byproducts when water containing nitrogenous organic matter reacts with certain disinfectants, particularly chloramine. researchgate.netewg.org Secondary amines, which are common environmental contaminants found in wastewater and industrial effluents, are primary precursors for N-nitrosamine formation. ca.govwho.int
During wastewater chlorination, secondary amines can react to form their corresponding N-nitrosamines, with N-nitrosodimethylamine (NDMA) being the most predominantly found. ca.gov Studies have reported that chlorination of secondary wastewater effluent can result in the formation of NDMA in the range of 0.02 to 0.10 µg/L. who.int The reaction pathway in chlorinated wastewater is thought to involve the slow formation of a hydrazine-like intermediate, followed by its rapid oxidation to the N-nitrosamine. ca.gov This pathway's efficiency is maximized at a high pH, which contrasts with the acidic conditions required for nitrosation by nitrite, suggesting nitrite is not the primary agent in this specific scenario. ca.gov The presence of 2-methylpiperidine in raw water or wastewater would make it a potential precursor for the formation of N-Nitroso-2-methylpiperidine under these disinfection conditions.
Atmospheric Formation Pathways from Amine Oxidation
The atmospheric formation of N-nitrosamines is a complex process initiated by the oxidation of precursor amines. For this compound, the precursor amine is R(-)-2-methylpiperidine. The key atmospheric oxidants that drive this formation are hydroxyl radicals (•OH) and chlorine radicals (•Cl). researchgate.netnih.gov
The general mechanism involves the abstraction of a hydrogen atom from the amine, leading to the formation of an N-centered radical. This radical then reacts with nitrogen oxides (NOx), which are common atmospheric pollutants, to yield the corresponding N-nitrosamine. researchgate.net
Key Atmospheric Reactions:
The formation process can be summarized by the following reactions, where R1R2NH represents a secondary amine like R(-)-2-methylpiperidine:
| Reactants | Intermediate Product | Final Product | Oxidant |
| R1R2NH + •OH/•Cl | R1R2N• (N-centered radical) | R1R2N-NO (N-nitrosamine) | Hydroxyl/Chlorine Radical |
| R1R2N• + NO | - | R1R2N-NO (N-nitrosamine) | - |
Studies on similar cyclic amines, such as piperazine, have shown that oxidation initiated by chlorine radicals can lead to a high yield of nitrosamines. nih.gov The reaction with •Cl almost exclusively forms N-centered radicals, which then readily react with nitric oxide (NO) to produce nitrosamines. nih.gov While the direct reaction of amines with nitrogen oxides can also form nitrosamines, this pathway is considered less significant under typical atmospheric conditions. researchgate.net
The atmospheric oxidation of amines is a notable source of carcinogenic nitrosamines, and understanding these formation pathways is crucial for assessing the environmental impact of amine emissions. researchgate.netcopernicus.org
Formation during Material Degradation Processes
This compound can also be formed during the degradation of materials containing its precursor amine, R(-)-2-methylpiperidine, especially in the presence of nitrosating agents. One significant area where this occurs is in industrial processes that utilize amines, such as carbon capture (CC) technologies. copernicus.org
Amines like piperazine, which is structurally related to piperidine, are used as solvents to filter carbon dioxide (CO2). copernicus.org Over time, these amine solvents can degrade, and their atmospheric oxidation can lead to the formation of nitrosamines and other hazardous compounds. copernicus.org Research on the atmospheric oxidation of piperazine's major degradation product, the cyclic imine 1,2,3,6-tetrahydropyrazine (THP), shows a potential for nitrosamine formation with a maximum yield of approximately 18% under high NOx conditions. copernicus.org
Furthermore, direct reactions between amines and gaseous nitrogen oxides can lead to the formation of N-nitrosamines. rsc.org Laboratory studies have demonstrated that when solutions of secondary amines, such as piperidine, are exposed to gaseous dinitrogen trioxide (N2O3) or dinitrogen tetraoxide (N2O4), quantitative yields of the corresponding N-nitrosamine can be achieved in a very short time. rsc.org
Conditions for N-Nitrosamine Formation from Amine-Containing Materials:
| Amine | Nitrosating Agent | Conditions | Product |
| Piperidine | Gaseous N2O3 / N2O4 | Acetonitrile solution, 25°C | N-Nitrosopiperidine |
| Piperidine | Gaseous N2O4 | 27-fold excess of piperidine | ~92% N-Nitrosopiperidine, ~8% N-Nitropiperidine |
These findings indicate that the degradation of materials containing secondary amines in environments with elevated levels of nitrogen oxides can be a significant source of N-nitrosamine formation. rsc.org
Stereochemical Characterization and Properties of Chiral N Nitrosopiperidines
Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy provides essential information about the three-dimensional structure of chiral molecules by measuring their differential interaction with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy is a powerful technique for characterizing chiral compounds. In the case of chiral nitrosamines, the electronic transitions of the inherently asymmetric N-nitroso chromophore give rise to distinct CD signals. The key transition for stereochemical analysis is the n-π* electronic transition of the nitrosamino group, which occurs at longer wavelengths and is well-separated from other absorptions.
The sign of the Cotton effect associated with this n-π* transition is directly related to the stereochemistry of the molecule. For instance, studies on chiral N-aryl-N-nitrosamines have shown that the sign of the Cotton effect can be correlated with the helicity of the twisted nitrosamine (B1359907) chromophore. nih.gov This principle allows for the differentiation of enantiomers based on their CD spectra. A positive Cotton effect indicates one enantiomer, while a negative Cotton effect signifies the other.
The chiroptical properties observed in the CD spectrum are intrinsically linked to the molecule's absolute configuration and its preferred conformation, often described in terms of molecular helicity. For chiral nitrosamines, the N-N bond has a partial double bond character, leading to restricted rotation and a non-planar, twisted conformation of the N-nitroso group. This twisted arrangement creates a helical chromophore.
A direct correlation has been established between the helicity of this chromophore and the sign of the observed Cotton effect for the n-π* transition. nih.gov This relationship is fundamental for assigning the absolute configuration (R or S) to a specific enantiomer. By combining experimental CD data with computational models or by comparing with compounds of known configuration, the absolute stereochemistry of molecules like R(-)-N-Nitroso-2-methylpiperidine can be determined. rsc.orgrsc.org
Structural Elucidation of Enantiomers
While spectroscopic methods are powerful, definitive structural elucidation requires determining the precise spatial arrangement of atoms, which is typically achieved through X-ray crystallography.
Obtaining single crystals of chiral nitrosamines suitable for X-ray diffraction can be challenging. A common and effective strategy is to form crystalline inclusion complexes with a chiral host molecule. nih.gov Host molecules like cholic acid or cyclodextrins have well-defined cavities and are themselves chiral, which can facilitate the crystallization of a single enantiomer of the guest molecule. nih.govnih.govresearchgate.net
When an enantiomer of a chiral nitrosopiperidine is encapsulated within the host's crystal lattice, its conformation becomes fixed. X-ray analysis of this co-crystal then reveals the three-dimensional structure of the enclosed guest molecule with high precision. nih.govmdpi.com This method not only provides the conformation of the piperidine (B6355638) ring and the geometry of the N-nitroso group but also establishes the relative stereochemistry of the entire complex.
| Parameter | Example: Inclusion Complex Data |
| Guest Molecule | N-benzyl-N-nitroso-4-chloroaniline |
| Host Molecule | Cholic Acid |
| Stoichiometry | 1:1 (Guest:Host) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
This table provides an illustrative example of crystallographic data obtained for an inclusion complex of a chiral nitrosamine, based on findings for similar compounds. nih.gov
The absolute configuration of an enantiomer can be unequivocally determined by combining X-ray crystallography with solid-state CD spectroscopy. nih.gov The crystallographic analysis of an inclusion complex provides the exact solid-state conformation of the chiral nitrosamine. This known conformation can then be directly correlated with the solid-state CD spectrum measured from the same crystalline sample. nih.gov By establishing that a specific, known 3D structure gives rise to a particular Cotton effect (e.g., positive or negative), the absolute configuration (R or S) is assigned without ambiguity.
Configurational Stability and Dynamics
The stereocenter in this compound is defined by the methyl-substituted carbon on the piperidine ring. The configurational stability refers to the resistance of this chiral center to racemization. For this compound, the primary source of chirality is the tetrahedral carbon, which is configurationally stable under normal conditions as it would require covalent bond cleavage to invert.
However, another element of chirality in nitrosamines is the potential for atropisomerism due to restricted rotation around the N-N bond. The energy barrier to this rotation influences whether the conformers can be isolated. In many chiral systems, factors such as steric hindrance are engineered to increase the rotational barrier and enhance configurational stability. researchgate.net The stability of chiral molecules can be assessed experimentally, for example, by monitoring the enantiomeric excess over time using techniques like chiral high-performance liquid chromatography, especially under conditions that might promote racemization, such as the presence of acid, base, or heat. nih.gov For this compound, the chirality is primarily due to the stable stereocenter on the ring, ensuring its configurational integrity under typical laboratory conditions.
Restricted Rotation About the N-N Bond and Origin of Chirality
The chirality observed in N-nitrosopiperidines, such as this compound, does not arise from a traditional stereocenter but is a result of atropisomerism. nih.gov This phenomenon originates from the restricted rotation around the nitrogen-nitrogen (N-N) bond. researchgate.net A significant contribution from a zwitterionic resonance structure imparts considerable double-bond character to the N-N bond. researchgate.netacanthusresearch.com This is rationalized by the interaction between the lone pair of electrons on the amine nitrogen and the π-electrons of the nitroso group (nN-πNO* conjugation). researchgate.net
This partial double-bond character creates a substantial energy barrier to rotation, which can range from 23 to 29 kcal/mol depending on the specific molecular structure and solvent. researchgate.net The high rotational barrier allows for the existence of two distinct and stable stereoisomeric forms, known as rotamers or atropisomers, which are non-superimposable mirror images of each other (enantiomers). nih.govacanthusresearch.com In asymmetrically substituted nitrosamines, these stable forms can be distinguished and characterized by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). acanthusresearch.com
Racemization Kinetics in Solution
In solution, chiral N-nitrosopiperidines can undergo racemization, the process of converting from an enantiomerically pure or enriched state to a 1:1 mixture of both enantiomers. This interconversion occurs through the rotation about the N-N bond, a process that is highly dependent on temperature. nih.govnih.gov The rate of this racemization is dictated by the rotational energy barrier, often expressed as the Gibbs free energy of activation (ΔG‡). nih.govsolvias.com
As the temperature of the solution increases, the thermal energy available to the molecules begins to approach the energy barrier for rotation, leading to a faster rate of interconversion and a shorter half-life for the individual enantiomers. nih.gov For instance, studies on other compounds with stable atropisomers have shown that the half-life can decrease from years at room temperature to mere hours at elevated temperatures. nih.govsolvias.com The kinetics of this process can be meticulously studied by tracking the change in enantiomeric excess over time at various temperatures. nih.govnih.govresearchgate.net
The table below illustrates the typical relationship between temperature and racemization half-life for a generic atropisomeric compound, based on published kinetic studies. nih.govsolvias.comresearchgate.net
| Temperature (K) | Racemization Half-life (t₁/₂) |
| 298 K (25 °C) | Years |
| 313 K (40 °C) | Months / Weeks |
| 333 K (60 °C) | Days / Hours |
| 353 K (80 °C) | Hours / Minutes |
| Note: This table provides an illustrative example of the temperature dependence of racemization for atropisomers and does not represent specific data for this compound. |
Solid-State Configurational Stability
The configurational stability of chiral N-nitrosopiperidines is significantly different in the solid state compared to in solution. When an enantiomerically pure chiral molecule is crystallized, it must form a chiral crystal structure. csic.es These structures belong to one of the 65 chiral (Sohncke) space groups, which lack improper rotation axes like inversion centers or mirror planes. nih.gov
In the highly ordered environment of a crystal lattice, the individual molecules are effectively locked into a fixed conformation. The rotational freedom required for racemization is absent, meaning the interconversion between enantiomers does not occur. csic.es Therefore, the chiral configuration of this compound is considered stable and fixed in the solid state. This stability is a key property, allowing for the isolation and storage of the compound in an enantiomerically pure form.
The following table summarizes the key differences in configurational stability.
| State | Molecular Mobility | Racemization Potential | Configurational Stability |
| Solution | High (rotational freedom) | Present (temperature-dependent) | Dynamic / Labile |
| Solid-State | Low (fixed in lattice) | Absent | High / Stable |
Metabolic Biotransformation Pathways and Molecular Interactions
Enzymatic Activation Mechanisms
The enzymatic activation of R(-)-N-Nitroso-2-methylpiperidine is a critical step that initiates its potential biological effects. This process is primarily carried out by specific enzyme systems located within the cell. nih.govresearchgate.net
The cytochrome P450 (CYP450) superfamily of enzymes, located in the microsomal fraction of cells, plays a central role in the metabolism of a wide variety of xenobiotics, including N-nitrosamines. nih.govresearchgate.netnih.gov These enzymes are responsible for the initial oxidative steps that activate these compounds. nih.govnih.gov The metabolism of various N-nitrosodialkylamines has been demonstrated to be catalyzed by rat liver microsomes and purified CYP450 isozymes. nih.gov In vitro studies using human liver microsomes have also been instrumental in identifying the specific P450 enzymes involved in the metabolism of various compounds, including those with a piperidine (B6355638) structure. doi.orgnih.govresearchgate.net
Specific isoenzymes within the CYP450 superfamily exhibit varying degrees of activity towards different nitrosamines. Cytochrome P450 2E1 (P450IIE1) is a key enzyme in the metabolic activation of many nitrosamines. nih.govnih.gov It is primarily responsible for the bioactivation of N-nitrosodimethylamine (NDMA) to its reactive intermediates. mdpi.com Another important isoenzyme, Cytochrome P450 2B1 (P450IIB1), also participates in the metabolism of certain nitrosamines. For instance, both P450 2E1 and P450 2B1 are involved in the α-hydroxylation of N-nitrosodipropylamine (NDPA). nih.govmdpi.com The substrate specificity of these different P450 isozymes is a crucial factor in understanding the mechanisms of nitrosamine (B1359907) activation. nih.gov
Table 1: Key Cytochrome P450 Isoenzymes in Nitrosamine Metabolism
| Isoenzyme | Substrate Example(s) | Metabolic Role |
| CYP2E1 (P450IIE1) | N-nitrosodimethylamine (NDMA), N-nitrosodipropylamine (NDPA) | Primary catalyst for α-methyl hydroxylation of NDMA. nih.govmdpi.com |
| CYP2B1 (P450IIB1) | N-nitrosodipropylamine (NDPA) | Involved in the α-hydroxylation of NDPA. nih.govmdpi.com |
The initial and rate-limiting step in the metabolic activation of most carcinogenic nitrosamines is α-hydroxylation. chemrxiv.orgchemrxiv.org This reaction involves the enzymatic hydroxylation of a carbon atom adjacent (in the alpha position) to the nitroso group. researchgate.netchemrxiv.orgchemrxiv.org This process is considered vital for the subsequent formation of reactive species that can lead to carcinogenic effects. chemrxiv.orgchemrxiv.org The likelihood of α-carbon hydroxylation can be influenced by various structural features of the nitrosamine molecule. chemrxiv.org For many N-nitrosamines, this enzymatic oxidation is a prerequisite for their biological activity. nih.gov
Formation of Reactive Intermediates
Following the initial enzymatic activation, a series of chemical transformations occur, leading to the generation of highly reactive molecules. nih.govresearchgate.net These intermediates are the ultimate species responsible for the biological effects associated with the parent compound.
The α-hydroxylation of an N-nitrosamine results in the formation of an unstable intermediate known as an α-hydroxynitrosamine. researchgate.netmdpi.comnih.gov This species is highly transient and spontaneously decomposes. mdpi.comnih.gov For example, the α-hydroxylation of N-nitrosodimethylamine (NDMA) yields α-hydroxyNDMA, which is an unstable and mutagenic intermediate. mdpi.com Similarly, the metabolism of N-nitrosodipropylamine (NDPA) proceeds through the formation of N-nitroso-1-hydroxypropylpropylamine. nih.govmdpi.com The instability of these α-hydroxynitrosamines is a key feature of the metabolic activation pathway.
The decomposition of the α-hydroxynitrosamine intermediate generates two main products: an aldehyde and a diazohydroxide. nih.govresearchgate.netmdpi.comnih.gov The diazohydroxide is also an unstable species that can further react to form a highly electrophilic alkyl diazonium ion. nih.govmdpi.comacs.orgnih.gov This diazonium ion is a potent alkylating agent, capable of reacting with nucleophilic sites in cellular macromolecules like DNA. nih.govnih.govnih.gov For instance, the decomposition of α-hydroxyNDMA leads to the formation of methyl diazohydroxide, which in turn generates the highly reactive methyldiazonium ion. mdpi.com This sequence of reactions, from the initial α-hydroxylation to the formation of the alkyl diazonium ion, represents the complete bioactivation pathway for many carcinogenic N-nitrosamines. nih.govmdpi.com
Interactions with Biomacromolecules
Once metabolically activated, this compound can form covalent bonds with essential cellular macromolecules, including nucleic acids and proteins. josorge.com The formation of these adducts, particularly with DNA, is a central event in the mechanism of action for many N-nitroso compounds. nih.gov
Alkylation Mechanisms with Nucleic Acids (e.g., DNA)
The primary mechanism by which N-nitroso compounds interact with DNA is through alkylation, a process that follows their metabolic activation. nih.gov
Activation Pathway: The metabolic process is initiated by the enzymatic α-hydroxylation of the carbon atom adjacent to the N-nitroso group, a reaction catalyzed by CYP enzymes. researchgate.netnih.gov This creates an unstable α-hydroxynitrosamine intermediate.
Formation of Reactive Species: This intermediate undergoes spontaneous decomposition, yielding a diazonium ion. nih.gov For N-nitroso-2-methylpiperidine, this would be a cyclic diazonium species. This ion is highly unstable and rapidly rearranges, eliminating molecular nitrogen (N₂) to form a reactive carbocation. nih.gov
DNA Adduct Formation: The resulting carbocation is a potent electrophile that readily attacks nucleophilic sites on DNA bases. mdpi.com This results in the formation of various DNA adducts. Key sites of alkylation include the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine. nih.gov The formation of O⁶-alkylguanine is considered a particularly critical lesion in the initiation of carcinogenesis. nih.gov The persistence of these adducts can lead to miscoding during DNA replication if they are not removed by cellular DNA repair mechanisms. nih.gov
Stereochemical Influence on Metabolic Fate and Interaction Profiles
The stereochemistry of a molecule can significantly influence its interaction with enzymes and, consequently, its metabolic fate. In the case of N-nitroso-2-methylpiperidine, the methyl group at the C2 position creates a chiral center, resulting in two enantiomers: R(-) and S(+).
This stereochemical difference is critical in how the molecule fits into the active site of metabolic enzymes like cytochrome P450. Research on isomeric N-nitroso-N-methylaminopyridines (NMPY) demonstrates that the position of the methylamino group dramatically alters the balance between metabolic activation (demethylation) and deactivation pathways (denitrosation and N-oxide formation). nih.gov For the potent carcinogen 2-NMPY, the ratio of activating to deactivating metabolic processes was found to be significantly higher than for its non-carcinogenic isomers, 3-NMPY and 4-NMPY. nih.gov
By analogy, the R(-) and S(+) enantiomers of N-nitroso-2-methylpiperidine are expected to be metabolized stereoselectively. The specific spatial orientation of the methyl group in the R(-) enantiomer will dictate its binding affinity and orientation within the CYP active site, influencing the rate and regioselectivity of α-hydroxylation. This stereoselectivity can lead to quantitative differences in the formation of the ultimate alkylating agent and, therefore, different profiles of DNA interaction and biological activity between the two enantiomers.
Non-Hepatic Metabolic Pathways (in vitro studies)
While the liver is the primary site of metabolism for many xenobiotics, extrahepatic tissues can also possess significant metabolic capabilities, contributing to tissue-specific toxicity. josorge.comnih.gov In vitro studies using tissue preparations from sites other than the liver have been crucial in understanding the organ-specific action of nitrosamines.
Studies on N-nitrosopiperidine (NPIP), the parent compound of N-nitroso-2-methylpiperidine, have shown that rat esophageal microsomes are highly effective at metabolizing this compound. nih.gov In vitro incubations demonstrated that esophageal microsomes converted NPIP to its α-hydroxylated product at a velocity 40-fold higher than that for the structurally similar, but non-esophageal carcinogen, N-nitrosopyrrolidine (NPYR). nih.gov In contrast, liver microsomes were found to activate both NPIP and NPYR efficiently. nih.gov This tissue-specific metabolic activation in the esophagus is consistent with the potent esophageal carcinogenicity of NPIP in rats and highlights the importance of non-hepatic metabolic pathways in determining organotropism. nih.gov
Isotope Effects in Metabolic Reaction Studies
Kinetic isotope effect studies are a powerful tool for elucidating the mechanisms of enzymatic reactions. By replacing an atom with a heavier isotope (e.g., hydrogen with deuterium) at a specific position, researchers can determine if the cleavage of the bond to that atom is a rate-determining step of the reaction.
In the metabolism of N-nitrosamines, a deuterium (B1214612) isotope effect is observed when the hydrogen atoms on the α-carbon are replaced with deuterium. mdpi.com Studies on N-nitrosodimethylamine (NDMA) and its deuterated analog ([²H₆]NDMA) in rats provide a clear example. The metabolic oxidation rate is reduced for the deuterated compound, indicating that the breaking of the C-H bond at the α-position is a crucial, rate-limiting step in the metabolic activation pathway. mdpi.comresearchgate.net This effect has been quantified by comparing the pharmacokinetic parameters of both isotopic forms following administration.
Table 1: In Vivo Isotope Effects on N-Nitrosodimethylamine (NDMA) vs. [²H₆]NDMA Pharmacokinetics in Rats
| Parameter | Isotope Effect Ratio (NDMA / [²H₆]NDMA) | Implication |
| First-Pass Metabolism | 1.2 | The non-deuterated form is cleared more rapidly on its first pass through the liver. |
| Total Systemic Clearance | 1.5 | The body clears the non-deuterated form 1.5 times faster than the deuterated form. |
| Bioavailability (Oral) | 2.6 | The deuterated form is 2.6 times more available to the systemic circulation after oral dosing due to its slower metabolism. |
| Intrinsic Hepatic Clearance | 3.2 | The intrinsic metabolic capacity of the liver is over 3 times greater for the non-deuterated form. |
Data sourced from in vivo pharmacokinetic studies in rats. researchgate.net
These findings confirm that α-carbon hydroxylation is the rate-determining step in the bioactivation of NDMA. researchgate.net Similar isotope effect studies would be applicable to this compound to precisely determine the role of C-H bond cleavage at both the C2 and C6 positions in its metabolic activation.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like R(-)-N-Nitroso-2-methylpiperidine, chromatographic techniques are essential to isolate it from the drug substance, excipients, and other potential impurities before quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, such as N-Nitroso-2-methylpiperidine. In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.
When coupled with a mass spectrometer, GC becomes a powerful tool for both identification and quantification. The mass spectrometer detects molecules eluting from the GC column, providing information on their mass-to-charge ratio, which is used for confirmation.
GC-MS: This technique has been successfully used to analyze N-Nitroso-2-methylpiperidine in various matrices, including cigarette smoke. researchgate.net Identification is confirmed by matching the retention time from the GC and the mass spectrum of the analyte to that of a reference standard. Selected Ion Monitoring (SIM) can be employed to enhance selectivity and sensitivity by monitoring only specific fragment ions of the target compound. researchgate.net
GC-MS/MS: Tandem mass spectrometry, or GC-MS/MS, offers superior selectivity and sensitivity compared to single quadrupole GC-MS, which is crucial for trace-level analysis in complex samples. This technique uses Multiple Reaction Monitoring (MRM), where a specific precursor ion for the target analyte is selected and fragmented, and a resulting product ion is monitored. This process significantly reduces background noise and matrix interferences.
GC-HRMS: High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology, provides highly accurate mass measurements. This capability allows for the unequivocal identification of analytes by determining their elemental composition, effectively eliminating false positives from matrix interferences and distinguishing the target compound from other molecules with the same nominal mass.
Interactive Table 1: Example of General GC-MS Parameters for Nitrosamine (B1359907) Analysis
| Parameter | Condition |
| Instrumentation | Gas Chromatograph coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer |
| Column | e.g., Low-bleed capillary column suitable for amines |
| Injection Mode | Splitless or Direct Liquid Injection |
| Carrier Gas | Helium |
| Oven Program | A temperature gradient, e.g., starting at 40°C, holding, then ramping to 300°C |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |
| MS Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Liquid Chromatography (LC) and Hyphenated Techniques
For nitrosamines that may be thermally unstable or not sufficiently volatile for GC, Liquid Chromatography (LC) is the preferred method. It separates compounds in a liquid mobile phase that passes through a column packed with a solid stationary phase.
LC coupled with mass spectrometry is the most widely applied technique for the analysis of nitrosamine impurities in pharmaceutical products. These methods provide the high degree of specificity and sensitivity required to meet stringent regulatory limits.
LC-MS/MS: This is the gold standard for quantifying known nitrosamine impurities. An Ultra-High Performance Liquid Chromatograph (UHPLC) is often used to achieve rapid and efficient separations on columns like a C18. The analyte is then detected by a triple quadrupole mass spectrometer operating in MRM mode, providing excellent sensitivity and selectivity.
LC-HRMS: Similar to its GC counterpart, LC-HRMS offers the advantage of high mass accuracy, making it an invaluable tool for confirming the identity of detected impurities and for non-targeted screening to identify novel or unexpected nitrosamines.
Interactive Table 2: Example of LC-MS/MS Method Parameters for Nitrosamine Analysis
| Parameter | Condition |
| Instrumentation | Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (MS/MS) |
| Column | e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | e.g., 0.3 - 0.5 mL/min |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
Ion Chromatography
Ion Chromatography (IC) is a specialized form of liquid chromatography used for separating ionic species. While not typically used for the direct analysis of N-Nitroso-2-methylpiperidine itself, IC is a critical technique for assessing the risk of its formation. It is employed to quantify ionic precursors, such as nitrite (B80452), which can act as a nitrosating agent in the presence of secondary amines like 2-methylpiperidine (B94953). By monitoring the levels of these precursors in raw materials and excipients, manufacturers can implement controls to mitigate the potential for nitrosamine formation.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their size and charge in an electric field. While CE has been applied to the analysis of small ions like nitrate (B79036) and nitrite, its use for the routine, trace-level quantification of nitrosamine impurities such as N-Nitroso-2-methylpiperidine in pharmaceutical products is not as widely documented as GC-MS and LC-MS methods. The primary challenges for CE in this application include achieving the required sensitivity for parts-per-billion level detection without extensive sample pre-concentration.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are indispensable for the structural confirmation and quantitative analysis of this compound. Techniques such as mass spectrometry, UV spectroscopy, and nuclear magnetic resonance provide detailed information on the molecule's structure, fragmentation, and behavior under specific conditions.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of nitrosamines. The fragmentation behavior of protonated nitrosamines under tandem mass spectrometry (MS/MS) conditions provides diagnostic ions that are crucial for structural elucidation. nih.gov
For cyclic nitrosamines like N-nitroso-2-methylpiperidine, the fragmentation pathways are influenced by the ring structure. General fragmentation patterns for nitrosamines often involve three primary pathways nih.govresearchgate.net:
Loss of the NO radical: A characteristic loss of 30 Da is a common fragmentation pathway for many protonated nitrosamine compounds. nih.govresearchgate.net
Loss of H₂O: A neutral loss of water (18 Da) from the protonated molecule has also been observed. nih.govresearchgate.net
Loss of NH₂NO: Elimination of a 46 Da fragment corresponding to NH₂NO represents a third pathway. nih.govresearchgate.net
Specifically for cyclic nitrosamines such as N-nitrosopiperidine (NPIP), a proposed fragmentation mechanism involves a γ-position hydrogen rearrangement, which is followed by the neutral loss of NH=N-OH, leading to a characteristic fragment ion at m/z 69. researchgate.net The presence of the 2-methyl group in this compound would alter the mass of the parent ion and potentially influence the fragmentation pathways, but the core fragmentation patterns associated with the N-nitroso-piperidine structure are expected to be key identifiers. Most N-nitroso compounds typically exhibit a detectable molecular ion in their mass spectra. osti.gov
A more advanced method for the specific identification of the N-nitroso functional group involves diagnostic gas-phase ion-molecule reactions. nih.gov Using a reagent such as 2-methoxypropene (B42093) (MOP), protonated N-nitrosamines react to form a diagnostic product ion, providing a reliable method for confirming the presence of the N-nitroso functionality, even when characteristic fragment ions from collision-activated dissociation are absent. nih.gov
Table 1: Potential Diagnostic Ions for N-Nitroso-2-methylpiperidine in Mass Spectrometry
| Precursor Ion [M+H]⁺ | m/z Value | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Reference |
|---|---|---|---|---|
| Protonated N-Nitroso-2-methylpiperidine | 129.1 | Loss of NO radical | 99.1 | nih.gov |
| Protonated N-Nitroso-2-methylpiperidine | 129.1 | Loss of H₂O | 111.1 | nih.gov |
| Protonated N-Nitroso-2-methylpiperidine | 129.1 | Loss of NH₂NO | 83.1 | nih.gov |
| Protonated N-Nitrosopiperidine (related compound) | 115.1 | γ-hydrogen rearrangement and loss of NH=N-OH | 69.0 | researchgate.net |
Ultraviolet (UV) spectroscopy is a valuable tool for studying the decomposition kinetics of N-nitrosamines. These compounds exhibit characteristic UV absorption bands that can be monitored over time to determine reaction rates. The photolytic instability of nitrosamines upon UV irradiation forms the basis of these studies and is also exploited in certain detection methods. researchgate.net
N-nitrosamines typically show two absorption bands: a high-intensity π → π* transition around 230-250 nm and a lower-intensity n → π* transition in the 330-370 nm region. cdnsciencepub.com The photolysis of N-nitrosopiperidine has been studied using light at 254 nm, which corresponds to the high-intensity band, leading to photoelimination and photoreduction products. cdnsciencepub.com The decomposition can be readily followed by the decrease in the absorbance of the characteristic UV peaks over time. researchgate.net
Studies on the photolysis of 1-nitrosopiperidine under simulated natural sunlight have been used to determine its atmospheric lifetime, providing relative rate constants for its decomposition. nih.gov Such kinetic data are crucial for understanding the environmental fate of these compounds. Analytical methods have been developed that use post-column UV photolysis at 254 nm to break down nitrosamines into nitrite, which is then derivatized for colorimetric detection, allowing for their quantification in complex samples like treated wastewater. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for the detailed structural and conformational analysis of N-nitrosopiperidines. The chemical shifts of the carbon atoms in the piperidine (B6355638) ring are highly sensitive to the orientation of the N-nitroso group and any substituents.
Detailed studies on syn- and anti-N-nitroso-2-methylpiperidine have been conducted using ¹³C NMR. cdnsciencepub.comcdnsciencepub.com The analysis of shielding parameters allows for the determination of the conformational preferences of the isomers. For N-nitroso-2-methylpiperidine, the syn isomer (nitroso oxygen pointing towards the methyl group) is found to exist exclusively in a conformation where the methyl group is in an axial orientation. cdnsciencepub.comcdnsciencepub.com In contrast, the anti isomer (nitroso oxygen pointing away from the methyl group) exists as a mixture of conformers, with the axial-methyl conformer being predominant (59%). cdnsciencepub.comcdnsciencepub.com
This significant preference for an axial methyl group is attributed to steric interactions. The large difference in chemical shifts observed for the α-carbons (syn and anti to the nitroso group) is proposed to be caused by steric compression at the syn carbon. cdnsciencepub.comcdnsciencepub.com
Table 2: ¹³C Shielding Parameters for syn- and anti-N-Nitroso-2-methylpiperidine
| Carbon Atom | syn-N-Nitroso-2-methylpiperidine (ppm) | anti-N-Nitroso-2-methylpiperidine (ppm) | Reference |
|---|---|---|---|
| C-2 | 42.6 | 56.0 | cdnsciencepub.com |
| C-3 | 31.4 | 29.2 | cdnsciencepub.com |
| C-4 | 23.9 | 25.1 | cdnsciencepub.com |
| C-5 | 24.7 | 18.9 | cdnsciencepub.com |
| C-6 | 49.0 | 38.9 | cdnsciencepub.com |
| CH₃ | 15.4 | 17.0 | cdnsciencepub.com |
Data derived from studies on the conformational analysis of N-nitrosopiperidines. cdnsciencepub.comcdnsciencepub.com
Chemiluminescence detection provides a highly sensitive method for quantifying the total amount of N-nitrosamines (TONO) in a sample. nih.govacs.org This technique does not typically distinguish between different nitrosamine species but measures their collective concentration. The underlying principle involves the cleavage of the N-N=O bond to release a nitric oxide (NO) radical. labcompare.com
The release of NO is achieved either through high-temperature pyrolysis (as in a Thermal Energy Analyzer) or through chemical or photolytic denitrosation. researchgate.netnih.gov In the chemical method, a reagent like acidic triiodide is used to break the N-NO bond at an elevated temperature (e.g., 80 °C). acs.org Alternatively, UV photolysis can be employed to achieve the same bond cleavage. researchgate.netnih.gov
The liberated NO gas is then purged into a reaction chamber where it is mixed with ozone (O₃). The reaction between NO and O₃ produces electronically excited nitrogen dioxide (NO₂*), which rapidly decays to its ground state by emitting a photon of light in the near-infrared region. labcompare.comacs.org This emission, or chemiluminescence, is detected by a sensitive photomultiplier tube. The intensity of the light is directly proportional to the amount of NO and, consequently, to the total concentration of N-nitrosamines in the original sample. labcompare.comacs.org
The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds and has been considered an industry standard for their analysis. chromatographytoday.comnih.gov It is often used as a detector for gas chromatography (GC-TEA). filab.fr
The principle of TEA is based on the selective thermal cleavage of the N-NO bond. labcompare.com The effluent from the GC column enters a pyrolyzer heated to a specific temperature, typically around 500°C. labcompare.com At this temperature, the relatively weak N-NO bond is selectively broken, releasing a nitric oxide (NO) radical, while stronger bonds like C-N remain intact. This specificity allows the TEA to distinguish nitrosamines from other nitrogen-containing compounds that might be present in the sample matrix. labcompare.com
After pyrolysis, the process is identical to that of chemiluminescence detection: the NO radical reacts with ozone to produce excited NO₂, and the resulting light emission is measured by a photomultiplier tube. labcompare.comfilab.fr The TEA can achieve very low detection limits, often in the femtogram (10⁻¹⁵ g) range for nitrogen. chromatographytoday.com
Sample Preparation and Enrichment Techniques
Given that N-nitrosamines are often present at trace levels in complex matrices such as food, water, or pharmaceutical products, effective sample preparation is critical for their accurate analysis. researchgate.net The goal is to isolate and concentrate the target analytes while removing interfering substances from the matrix.
Commonly employed techniques include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. It is often used for fat-rich matrices. researchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used and highly effective method for cleaning up and concentrating nitrosamines from various samples. researchgate.net It involves passing a liquid sample through a cartridge containing a solid adsorbent. The nitrosamines are retained on the sorbent while matrix components are washed away. The retained analytes are then eluted with a small volume of a suitable solvent. Various sorbents, such as Florisil or activated carbon, have been used for nitrosamine extraction. acs.orgresearchgate.net
Solid-Supported Liquid-Liquid Extraction (SLLE): This technique combines features of LLE and SPE. The aqueous sample is dispersed onto an inert solid support, creating a large surface area. An immiscible organic solvent is then passed through the support to extract the analytes. researchgate.net
Automated Workflows: Modern analytical laboratories may use automated sample preparation systems that can perform solvent extraction, vortex mixing, and centrifugation, minimizing manual handling and improving reproducibility. thermofisher.com
The choice of extraction technique depends heavily on the nature of the sample matrix (e.g., solid vs. liquid, fat content) and the specific analytical method being used. researchgate.netsciex.com For instance, in the analysis of various foods, different combinations of LLE, SLLE, and SPE were employed depending on whether the matrix was fatless, fat-rich, or alcoholic. researchgate.net For pharmaceutical products, extraction approaches are often necessary to overcome matrix effects and achieve the required low limits of quantification. waters.com
Table 3: Summary of Sample Preparation Techniques for Nitrosamine Analysis
| Technique | Principle | Common Applications/Matrices | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. | Water, wastewater, pharmaceuticals, food. | acs.orgresearchgate.netresearchgate.net |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Fat-rich food matrices, pharmaceutical products. | researchgate.netthermofisher.com |
| Solid-Supported Liquid-Liquid Extraction (SLLE) | LLE performed on a solid support. | Fatless food matrices. | researchgate.net |
| Automated Solvent Extraction | Robotic systems perform extraction, mixing, and phase separation. | Pharmaceutical drug substances (e.g., metformin). | thermofisher.com |
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique in the analysis of nitrosamines due to its efficiency in extracting these compounds from diverse and complex sample volumes. chromatographyonline.com The technique operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase, effectively isolating compounds of interest from the sample matrix. chromatographyonline.com SPE is a non-equilibrium process involving sample loading and retention, followed by a stepwise desorption or elution of the target analytes. chromatographyonline.com
For nitrosamine analysis, various sorbents can be employed. Strong cation-exchange functionalized polymeric sorbents have been successfully used for the quantitative analysis of low molecular weight nitrosamine impurities in cough syrups. chromatographyonline.com Another common sorbent is activated coconut charcoal, which has been used in automated SPE (ASPE) methods for analyzing nitrosamines in different water matrices, including finished drinking water, surface water, and treated wastewater effluent. americanlaboratory.com
A significant advancement in SPE technology for nitrosamine analysis is the development of molecularly imprinted polymers (MIPs). A novel MIP was synthesized and used as an SPE sorbent for the selective extraction of five less polar N-nitrosamines from water and beverage samples. This MIP-SPE method, coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), demonstrated high selectivity and sensitivity, with detection limits in the nanogram-per-liter (ng/L) range. nih.gov The recoveries for this method were excellent, ranging from 93-107% with relative standard deviations between 3.1-9.8%. nih.gov The automation of SPE, often performed using robotic systems, can significantly improve sample throughput, precision, and accuracy, making it suitable for routine analysis in forensic and other laboratories. nih.gov
Table 1: Examples of Solid-Phase Extraction (SPE) Methods for Nitrosamine Analysis
| Nitrosamine | Matrix | SPE Sorbent | Analytical Technique | Recovery (%) | LOD/LOQ | Reference |
|---|---|---|---|---|---|---|
| Various Nitrosamines | Cough Syrup | Strong Cation-Exchange Polymeric Sorbent | GC-MS | 90-120% | LOD: 0.02-0.1 ng/mL | chromatographyonline.com |
| Five Less Polar NAs | Water, Beverages | Molecularly Imprinted Polymer (MIP) | HPLC-MS/MS | 93-107% | LOD: 0.2-0.7 ng/L; LOQ: 0.6-2.1 ng/L | nih.gov |
| NDMA and other NAs | Water Matrices | Activated Coconut Charcoal | GC-MS/MS | 91-126% (most NAs) | MDL (NDMA): 2.5 ng/L | americanlaboratory.com |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com Developed in 1989, SPME has become a state-of-the-art technology widely used in combination with separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). mdpi.com The method is valued for its simplicity, low cost, and the convenience of on-site sampling. mdpi.com
For the analysis of N-nitrosamines, SPME offers a rapid and efficient extraction alternative. A method was developed for the extraction of seven N-nitrosamine compounds from water, requiring a total analysis time of only 1.25 hours for both extraction and detection, a significant reduction compared to the 3-20 hours needed for other isolation techniques. nih.gov This method demonstrated excellent selectivity in wastewater sample analysis. nih.gov The detection limits for N-nitrosodimethylamine (NDMA) using SPME ranged from 30 to 890 ng/L, depending on the detector used. nih.govresearchgate.net The technique's speed and high selectivity make it ideal for general surveys, wastewater analysis, and laboratory studies such as degradation kinetics or formation potential. nih.govresearchgate.net
SPME is compatible with various detection systems, including nitrogen chemiluminescence detection (NCD), nitrogen-phosphorus detection (NPD), and chemical ionization mass spectrometry (CI-MS), achieving method detection limits in the ng/L range. nih.gov The robustness of the SPME fiber is a key consideration, and advancements have led to the development of more durable options compared to traditional fibers. frontiersin.org
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation method based on the differential partitioning of a solute between two immiscible liquid phases. For nitrosamine analysis, a common approach involves extracting the compounds from an aqueous sample into an organic solvent.
A simple and reproducible LLE method was developed for determining nine volatile N-nitrosamines in meat products. nih.gov In this method, the nitrosamines were extracted with dichloromethane, followed by a clean-up step with a phosphate (B84403) buffer solution. nih.gov This approach achieved satisfactory sensitivity and selectivity without the need to concentrate the extract through solvent evaporation, which can lead to the loss of volatile analytes. nih.gov The method was validated with recoveries between 70% and 114% and was successfully applied to analyze processed meat products. nih.gov
A variation of LLE, known as salting-out liquid-liquid extraction (SALLE), has been effectively used for the quantification of thirteen nitrosamine contaminants in antibody drugs. nih.gov This method, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrated excellent linearity and accuracy, with recoveries ranging from 75.4% to 114.7%. nih.gov The addition of salt to the aqueous phase enhances the partitioning of analytes into the organic phase. scholaris.ca Supported Liquid Extraction (SLE) is a related technique that functions similarly to classical LLE but uses a solid support, which can improve reproducibility. scholaris.caresearchgate.net Automation of LLE is also possible, which enhances precision for routine analyses. researchgate.net
Table 2: Recovery Data for Nitrosamines using Liquid-Liquid Extraction (LLE) Methods
| Nitrosamine | Matrix | Extraction Method | Analytical Technique | Recovery (%) | LOQ | Reference |
|---|---|---|---|---|---|---|
| 9 Volatile NAs | Meat Products | LLE (Dichloromethane) | GC-CI/MS | 70-114% | 0.50-1.24 µg/kg | nih.gov |
| 13 NAs | Antibody Drugs | SALLE | LC-MS/MS | 75.4-114.7% | 0.5 µg/L | nih.gov |
| N-nitrosopiperazine | Treated Wastewater | SLE | HILIC-MS | 22% (improved with salt) | 0.25 µg/L | scholaris.caresearchgate.net |
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that has gained popularity due to its simplicity, affordability, low solvent consumption, and high efficiency. chromatographyonline.com The technique involves the rapid injection of a mixture of an extraction solvent and a dispersive solvent into the sample, creating a cloudy solution of fine droplets that maximize the surface area for extraction. chromatographyonline.combirzeit.edu The extractant phase is then separated, typically by centrifugation, for analysis. chromatographyonline.com
An automated DLLME procedure integrated with GC-MS was developed for the determination of N-nitrosamines in water samples, achieving detection limits between 5.7 and 124 ng/L. kfupm.edu.sa A novel version, termed dispersant-first DLLME (DF-DLLME), was developed for the analysis of NDMA in metformin (B114582) products, highlighting the technique's applicability to the pharmaceutical industry. nih.gov
While traditional DLLME often uses chlorinated solvents, recent innovations have focused on making the technique "greener" and more amenable to automation. chromatographyonline.com One such advancement is DLLME based on the solidification of a floating organic drop (DLLME-SFO), which uses extraction solvents with a density lower than water and a melting point near room temperature. This method has been successfully applied to determine various pharmaceuticals in water with detection limits in the 0.15–0.32 μg/L range. birzeit.edu DLLME can also be combined with derivatization to enhance the sensitivity and selectivity of the analysis for molecules that are otherwise difficult to detect. mdpi.com
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are paramount for the reliable trace analysis of this compound. This process ensures that the method is sensitive, selective, accurate, and precise for its intended purpose, especially when dealing with the ultra-low concentration levels mandated by regulatory bodies.
Sensitivity and Selectivity Optimization
Optimizing sensitivity and selectivity is crucial for unequivocally assessing the analyte in the presence of other components like impurities, degradation products, or the sample matrix itself. pmda.go.jp For nitrosamine analysis, this is typically achieved by coupling highly efficient chromatographic separation techniques (GC or LC) with highly selective and sensitive mass spectrometry (MS) detectors. theanalyticalscientist.com
Mass Spectrometry: Modern triple quadrupole mass spectrometers are often the ideal instruments for ultra-low-level quantitation due to their high sensitivity. theanalyticalscientist.com Techniques like selected reaction monitoring (SRM) on a triple quadrupole MS or using high-resolution accurate mass (HRAM) systems provide the necessary selectivity to distinguish the target analyte from background noise and isobaric interferences. pmda.go.jpanchem.pl The use of accurate mass information (±5 ppm mass error) and characteristic fragment ions helps in confident compound identification. anchem.pl
Chromatography: Method development in chromatography is key to separating the target nitrosamine from other compounds, including isomers or isobaric species that might share a similar neutral loss (e.g., the loss of NO for N-nitrosamines). theanalyticalscientist.com The choice between GC and LC depends on the analyte's properties, such as volatility and solubility. theanalyticalscientist.com For instance, smaller, more volatile nitrosamines are well-suited for GC-MS analysis. theanalyticalscientist.com
Derivatization: In some cases, derivatization can be employed to improve the chromatographic properties and enhance the sensitivity of the analysis. mdpi.com
Challenges in Achieving Ultra-Low Detection Limits and Mitigating Matrix Effects
The trace analysis of nitrosamines like this compound is fraught with challenges that can impact the accuracy and reliability of the results.
Ultra-Low Detection Limits: Regulatory agencies often require detection and quantitation at sub-parts-per-million (ppm) or even parts-per-billion (ppb) levels. theanalyticalscientist.com Achieving such low limits pushes analytical instruments to the edge of their capabilities and requires meticulous optimization of the entire analytical workflow, from sample preparation to detection. theanalyticalscientist.com
Matrix Effects: Complex sample matrices, such as those found in pharmaceutical products, food, and biological fluids, are a major source of analytical challenges. theanalyticalscientist.com The matrix can contain compounds that interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as ionization suppression or enhancement. theanalyticalscientist.com This can lead to a significant loss in sensitivity and inaccurate quantification. theanalyticalscientist.com Strategies to overcome matrix effects include using appropriate internal standards (preferably isotopically labeled), implementing matrix-matched calibration curves, or employing more effective sample clean-up procedures. theanalyticalscientist.com
Analyte Stability and Artifact Formation: Nitrosamines can be susceptible to degradation, particularly through photolysis, during sample preparation. theanalyticalscientist.com Conversely, there is a risk of artifact formation, where the nitrosamine is unintentionally formed during the analysis itself, especially if precursors like secondary amines and nitrites are present in the sample or analytical system. pmda.go.jptheanalyticalscientist.com This necessitates careful method optimization, such as controlling pH and temperature, and in some cases, using inhibitors to prevent unintended nitrosamine formation. theanalyticalscientist.com
Extraction Recovery: Achieving consistent and accurate recovery of nitrosamines from the sample matrix can be challenging due to matrix interference and differences in solubility. theanalyticalscientist.com Developing a robust sample extraction protocol is a critical step in overcoming this hurdle. theanalyticalscientist.com
Computational and Theoretical Modeling of R N Nitroso 2 Methylpiperidine
Quantum Mechanical (QM) Studies
Quantum mechanical studies are fundamental to understanding the chemical reactivity and carcinogenic potential of N-nitrosamines. nih.gov By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy, which are crucial for predicting how the molecule will behave in chemical reactions. For nitrosamines, QM approaches are leveraged to build robust structure-activity relationships (SARs) that hinge on underlying chemical principles rather than mere statistical correlation. nih.govresearchgate.net These computational tools can offer qualitative guidance through electronic structure comparisons and can be used in quantitative hazard assessments. nih.gov
Density Functional Theory (DFT) is a prominent QM method used to assess the electronic structure and reactivity of molecules like R(-)-N-Nitroso-2-methylpiperidine. These calculations help identify the most reactive sites within the molecule. For instance, DFT calculations on analogous nitroso compounds have been used to compute Fukui functions, which help in determining the nucleophilic character of the nitrogen and oxygen atoms within the nitroso group. researchgate.net
The electronic properties derived from these calculations are critical for comparing unknown contaminants with well-studied analogues. nih.gov Understanding the electron distribution provides clues as to which atoms are likely to participate in the metabolic reactions that can lead to carcinogenic activity.
Quantum chemical calculations are employed to map the reaction profiles for the metabolic activation and deactivation of nitrosamines. frontiersin.org This involves charting the energy changes as the molecule transforms through various intermediate species and transition states.
For N-nitrosamines, a key activation pathway involves α-hydroxylation, followed by the formation of a diazonium ion. frontiersin.orgusp.org QM calculations can model this entire process, identifying the structures of the transition states and intermediates. These profiles reveal crucial mechanistic details, showing the step-by-step transformation from the parent compound to the ultimate reactive species that can interact with biological macromolecules like DNA. frontiersin.org By analyzing the energy barriers (transition states) along this path, researchers can predict the likelihood and speed of each reaction step.
QM calculations provide insight into the kinetic and thermodynamic control of the elementary reactions involved in nitrosamine (B1359907) metabolism. frontiersin.org By computing the free energy profiles, researchers can determine the relative stability of intermediates and the energy barriers to their formation and subsequent reactions.
Studies on carcinogenic nitrosamines like N-nitrosopiperidine (NPIP) show that the intermediate diazonium ions tend to react under kinetic control, forming DNA adducts via transition states that are similar in energy to those leading to hydrolysis (reaction with water). frontiersin.org In contrast, non-carcinogenic nitrosamines often form more stable carbocation intermediates that are thermodynamically controlled to react preferentially with water, which is present in much higher concentrations than DNA, thus deactivating the compound. frontiersin.org
Table 1: Conceptual Comparison of Reaction Control in Carcinogenic vs. Non-Carcinogenic Nitrosamines
| Feature | Carcinogenic Nitrosamines (e.g., NPIP) | Non-Carcinogenic Nitrosamines |
| Intermediate | Less stable diazonium ion | More stable carbocation |
| Reaction Control | Kinetically controlled | Thermodynamically controlled |
| Primary Product | DNA adducts (alkylation) | Water adducts (hydrolysis/deactivation) |
| Energy Profile | Similar energy barriers for DNA adduct formation and hydrolysis | Lower energy barrier for hydrolysis, making it the preferred pathway |
This table is a conceptual representation based on findings from quantum chemical calculations described in the literature. frontiersin.org
Calculating the activation energy for key biotransformation steps is a cornerstone of QM-based risk assessment for nitrosamines. usp.org The initial α-hydroxylation step, catalyzed by cytochrome P450 enzymes, is widely considered the rate-limiting step in the metabolic activation of many nitrosamines.
A lower activation energy for α-hydroxylation generally correlates with higher carcinogenic potency. usp.org QM models are used to calculate these energy barriers for a wide range of nitrosamines, including various substituted N-nitroso piperidines. These calculated values serve as critical descriptors in predictive models that aim to categorize nitrosamines based on their expected carcinogenic strength, providing a more analytical method to estimate acceptable intake (AI) limits for novel N-nitrosamine impurities. usp.org
Table 2: Conceptual Relationship Between Activation Energy and Carcinogenic Potency
| Activation Energy for α-Hydroxylation | Predicted Carcinogenic Potency | Implication |
| Low | High | The metabolic activation step is energetically favorable and proceeds readily. |
| Moderate | Moderate | The activation step faces a moderate energy barrier. |
| High | Low / Negligible | The activation step is energetically unfavorable and unlikely to occur significantly. |
This table illustrates the general trend observed in QM studies where activation energy is used as a predictor of carcinogenic potential. usp.org
Molecular Dynamics and Conformational Analysis
The piperidine (B6355638) ring of this compound is not a rigid, planar structure but exists as an equilibrium of different three-dimensional conformations. Molecular dynamics (MD) simulations and other computational techniques are used to study these conformations and the dynamics of their interconversion. rsc.orgnih.gov
Studies on related piperidine structures reveal several key conformations, primarily chair and boat/twist forms. rsc.orglookchem.com The chair conformation is often the most stable, but the presence of substituents and the nitroso group can influence the conformational landscape. lookchem.com MD simulations can track the atomic motions over time, providing insights into the flexibility of the ring and the side chains. This analysis helps in understanding how the molecule's shape might influence its interaction with enzyme active sites, such as those of the cytochrome P450 family.
Table 3: Common Conformations of the Piperidine Ring System
| Conformation | Description | Relative Stability |
| Chair | A puckered, strain-free conformation resembling a chair. Generally the most stable form. rsc.orglookchem.com | Highest |
| Boat | A less stable, more flexible conformation resembling a boat. It is often a transition state between twist forms. lookchem.com | Lower |
| Twist-Boat (or Twist) | A conformation that relieves some of the steric strain of the pure boat form. It is an intermediate in energy between the chair and boat forms. rsc.org | Intermediate |
This table is based on conformational studies of analogous piperidine compounds. rsc.orglookchem.com
Structure-Activity Relationship (SAR) Modeling Approaches
Structure-Activity Relationship (SAR) models seek to correlate a molecule's chemical structure and properties with its biological activity. nih.gov For N-nitrosamines, modern SAR approaches increasingly rely on descriptors derived from quantum mechanics to predict carcinogenic potency. nih.govresearchgate.net
The development of platforms like CADRE (Computer-Aided Discovery and REdesign) exemplifies this approach. Such models integrate QM calculations to capture the fundamental chemical mechanisms of carcinogenesis, primarily the metabolic activation via α-hydroxylation. nih.govresearchgate.net These models have shown high accuracy (e.g., 77-78%) in classifying nitrosamines into different potency categories, often surpassing the reproducibility of traditional animal bioassays. nih.govresearchgate.net
The key structural features influencing the activity of this compound and related compounds, as elucidated by these models, include:
Ease of α-Hydroxylation: The presence and position of hydrogen atoms on the carbons adjacent (alpha) to the ring nitrogen are critical. The activation energy required to remove one of these hydrogens is a primary determinant of potency. usp.org
Stability of the Resulting Ion: After hydroxylation and loss of the nitroso group, the stability of the resulting diazonium or carbocation intermediate dictates whether it will react with water (deactivation) or DNA (activation). frontiersin.org
Steric and Electronic Effects: The methyl group at the 2-position, as well as other structural features, can sterically hinder or electronically influence the enzymatic and chemical reactions involved in metabolism.
By combining these QM-derived insights, SAR models provide a powerful framework for the risk assessment of nitrosamine impurities. usp.org
Predicting Reactivity and Potency Based on Structural Features
The biological activity of N-nitrosamines, particularly their carcinogenic potency, is intrinsically linked to their chemical structure. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting this activity by correlating structural features with biological outcomes.
The primary mechanism for the carcinogenic activity of most N-nitrosamines involves metabolic activation, a process that can be effectively described using computational chemistry approaches. nih.gov This activation is typically initiated by the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group), a rate-limiting step predominantly catalyzed by cytochrome P450 (CYP) enzymes. nih.gov The resulting α-hydroxynitrosamine is unstable and decomposes to form a reactive electrophilic diazonium ion, which can then alkylate DNA, leading to mutations and potentially cancer. nih.gov
QSAR studies have identified several key structural determinants that influence the carcinogenic potency of nitrosamines:
α-Carbon Hydroxylation Potential : The accessibility of hydrogen atoms on the α-carbon is crucial for metabolic activation to occur. nih.gov Computational models can predict the likelihood of α-hydroxylation. For instance, a model applied to N-nitrosopiperidine (NPIP), a close structural analog, predicted an α-hydroxylation probability of 0.56. acs.org The presence of substituents, such as the methyl group in 2-methylpiperidine (B94953), can sterically hinder this enzymatic process, which is thought to reduce carcinogenic activity. nih.gov
Electronic Effects : The electronic properties of substituents influence the stability of the intermediate carbocations formed during metabolic activation. These steric and electronic factors have a directing and rate-determining influence on the formation of the ultimate carcinogenic species. nih.gov
Molecular Descriptors : QSAR models utilize various molecular descriptors to predict potency. These can include parameters related to hydrophobicity, polarizability, and hydrogen bonding capabilities, which are crucial for the molecule's transport and interaction with metabolic enzymes. nih.gov One study on 39 nitroso-compounds developed a QSAR model that could account for approximately 84% of the variance in experimental carcinogenic activity. nih.gov
Recent advancements include the development of two-step modeling approaches that combine linear discriminant analysis of quantum mechanical and classical descriptors with 3D-QSAR regression models to more accurately predict the carcinogenic potency (logTD50) of nitrosamines. usp.org These computational methods are becoming increasingly important for the risk assessment of novel or less-studied nitrosamines. nih.govresearchgate.net
| Structural Feature | Predicted Impact on Carcinogenic Potency | Computational Rationale |
|---|---|---|
| Presence of α-Hydrogens | Essential for high potency | Required for the initial, rate-limiting metabolic activation step (α-hydroxylation) by CYP enzymes. nih.gov |
| Steric Bulk at α-Carbon (e.g., methyl group) | Generally decreases potency | Hinders the approach of the substrate to the active site of metabolic enzymes, reducing the rate of α-hydroxylation. nih.gov |
| Electron-Withdrawing Groups | Can decrease potency | Destabilizes the formation of the electrophilic diazonium ion, which is the ultimate carcinogen. nih.gov |
| Ring Size (in cyclic nitrosamines) | Variable | Affects the conformation and strain of the ring, which can influence binding to enzymes. Models have treated rings of size 5-8 similarly in some hydroxylation predictions. acs.org |
Computational Approaches to Understand Molecular Determinants of Interaction
To understand how this compound interacts with biological macromolecules, particularly the metabolic enzymes that determine its potency, researchers employ computational techniques like molecular docking and molecular dynamics (MD) simulations. heraldopenaccess.us These methods provide detailed, atom-level insights into the binding process.
Molecular Docking predicts the preferred orientation of a ligand (the nitrosamine) when bound to a receptor (e.g., a CYP enzyme) to form a stable complex. nih.gov The process involves:
Defining the three-dimensional structures of both the ligand and the protein target.
Sampling a large number of possible binding poses of the ligand within the active site of the protein.
Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. heraldopenaccess.us
For example, a molecular docking study of the nitrosamines N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with the human enzyme CYP2A13 identified favorable binding scores (MolDock scores of -86.74 and -82.86, respectively) and calculated binding affinities, indicating stable interactions. heraldopenaccess.usresearchgate.net The studies identified specific amino acid residues and the heme prosthetic group within the enzyme's active site that form key hydrogen bonds and hydrophobic interactions with the ligands. heraldopenaccess.us
Molecular Dynamics (MD) Simulations build upon the static picture provided by docking. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. heraldopenaccess.us This allows researchers to:
Assess the stability of the ligand-protein complex over a period of time (e.g., 100 nanoseconds). heraldopenaccess.usresearchgate.net
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, which provides a more rigorous prediction of binding affinity by considering entropic and solvent effects. researchgate.net
In the study of NAB and NAT with CYP2A13, MD simulations confirmed that the ligands remained stably in the binding site throughout the simulation, with the protein backbone remaining balanced. heraldopenaccess.usresearchgate.net Such computational approaches are invaluable for rationalizing the differing potencies among various nitrosamines and for predicting the metabolic fate of unstudied compounds like this compound.
Theoretical Modeling of Environmental Fate and Degradation Processes
Theoretical models are crucial for predicting the persistence, transport, and transformation of chemicals released into the environment. Environmental Fate Models (EFMs) use quantitative and mechanistic descriptions to estimate a contaminant's behavior and concentration across different environmental compartments like water, soil, and air. nih.gov While specific models for this compound are not available, models developed for other nitrosamines, particularly N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP), offer significant insights.
Photochemical Transformation Kinetics and Mechanisms
One of the most significant degradation pathways for nitrosamines in the aquatic environment is photolysis, the breakdown of compounds by light. researchgate.netnih.gov Theoretical modeling, particularly using quantum mechanical (QM) calculations, provides deep mechanistic insight into these photochemical reactions. mdpi.com
QM calculations can model the UV-induced degradation of nitrosamines by identifying elementary reaction pathways. mdpi.com Studies on NDMA have revealed that its degradation can proceed via H-atom abstraction from the methyl group or by hydroxyl radical (HO•) addition to the nitrogen atoms. mdpi.com The N-nitrosamine chromophore possesses a characteristic n→π* transition in the ultraviolet-A (UV-A) region, making these compounds susceptible to rapid atmospheric photodegradation. sci-hub.st
Experimental studies coupled with modeling have determined key kinetic parameters for the photolysis of various nitrosamines.
| Compound | Quantum Yield (Φ) | Half-life (t½) in Simulated Midday Sun (minutes) |
|---|---|---|
| N-Nitrosopiperidine (NPIP) | 0.43 - 0.61 | 12 - 15 |
| N-Nitrosodimethylamine (NDMA) | 0.41 | 16 |
| N-Nitrosodiethylamine (NDEA) | 0.43 - 0.61 | 12 - 15 |
| N-Nitrosopyrrolidine (NPyr) | 0.43 - 0.61 | 12 - 15 |
The quantum yield (Φ) represents the efficiency of the photochemical process (moles of reactant transformed per mole of photons absorbed). researchgate.net The half-life for NPIP under simulated bright sunlight is very short, in the range of 12-15 minutes, indicating that direct photolysis is a major and rapid degradation pathway in sunlit surface waters. acs.orgresearchgate.net Modeling has also shown that environmental factors like the pH of the water and the presence of dissolved oxygen can significantly influence the photolytic mechanism and the products formed. acs.org For N-nitrosopiperidine, the solvent (protic vs. aprotic) can even determine the site of protonation, which in turn affects the photochemical reaction pathway. acs.org
Environmental Transport and Adsorption Modeling
The movement of this compound through the environment is governed by its physical and chemical properties, which can be used as inputs for transport and adsorption models. Nitrosamines are generally hydrophilic (water-loving), which means they tend to remain dissolved in water rather than adsorbing to soil or sediment, making them mobile in aquatic systems. sci-hub.stscies.org
The potential for a nitrosamine to be transported into groundwater can be evaluated using parameters like its biodegradation half-life and its octanol-water partitioning constant (LogKow). scies.org A low LogKow value indicates high water solubility and mobility.
| Compound | LogKow | Biodegradation Half-life (days) | Relative Groundwater Transport Potential |
|---|---|---|---|
| N-Nitrosopiperidine (NPIP) | 0.37 | ~2-4 | Moderate |
| N-Nitrosodimethylamine (NDMA) | -0.57 | >4 | High |
| N-Nitrosodiethylamine (NDEA) | 0.27 | >4 | High |
| N-Nitrosopyrrolidine (NPYR) | -0.23 | ~2-4 | High-Moderate |
Computational fluid dynamics software, such as COMSOL Multiphysics®, can be used to create sophisticated models that simulate the transport and adsorption of organic contaminants in porous media like activated carbon filters used in water treatment. comsol.jpresearchgate.net These models solve equations for fluid flow and mass transport, incorporating adsorption isotherms (e.g., Freundlich or Langmuir equations) that describe how the chemical partitions between the water and the solid adsorbent material. researchgate.net Such simulations are critical for designing and optimizing water treatment processes to effectively remove nitrosamine contaminants. researchgate.net The modeling of adsorption onto zeolites has also been studied, where the pore size and surface chemistry of the material are critical factors for trapping nitrosamine molecules. researchgate.net
Environmental Fate and Degradation Studies
Biodegradation Pathways
The biodegradation of N-nitrosopiperidine in the environment is generally considered to be a slow process.
Microbial Degradation under Oxic Conditions
Under oxic (oxygen-present) conditions, the biodegradation of N-nitrosopiperidine is not considered a significant environmental fate process. One study indicated a 33% biodegradation of N-nitrosopiperidine over a 30-day period in soil and water, suggesting that microbial degradation is limited nih.gov. The primary mechanism of microbial action on nitrosamines is believed to involve the cleavage of the N-N bond, which can lead to the formation of the corresponding secondary amine and nitrite (B80452).
Microbial Degradation under Anoxic Conditions
Information specific to the anoxic biodegradation of N-nitrosopiperidine is scarce. However, studies on the degradation of nitrosamines by intestinal bacteria, which thrive in anoxic environments, have shown that these microorganisms can metabolize nitrosamines. The primary pathway involves the conversion of the nitrosamine (B1359907) to its parent amine and a nitrite ion semanticscholar.orgnih.gov. This suggests that under anoxic conditions, N-nitrosopiperidine could potentially be degraded to piperidine (B6355638) and nitrite by specific microbial communities.
Photolytic Degradation Processes
Photolytic degradation, or the breakdown of compounds by light, is a more significant pathway for the removal of N-nitrosopiperidine from the environment.
UV Photolysis Mechanisms
N-nitrosopiperidine is susceptible to degradation by ultraviolet (UV) light. The molecule has a UV absorption maximum at 337 nm, which means it can be directly broken down by sunlight nih.gov. The primary mechanism of UV photolysis involves the homolytic cleavage of the nitrogen-nitrogen (N-N) bond. Upon excitation by UV or visible light, particularly in an acidic medium, the protonated form of N-nitrosopiperidine can undergo this cleavage to generate an aminium radical cation acs.org.
Identification of Photochemical Transformation Products
The photochemical transformation of N-nitrosopiperidine leads to the formation of several degradation products. The initial cleavage of the N-N bond results in the formation of a piperidinyl radical and a nitric oxide radical. In the presence of oxygen and water, these reactive intermediates can be further transformed. While specific studies on the complete range of photochemical transformation products of N-nitrosopiperidine are limited, by analogy with other nitrosamines like N-nitrosodimethylamine (NDMA), potential products could include piperidine, nitrite, and nitrate (B79036) nih.gov.
Transport and Attenuation in Aquatic and Terrestrial Systems
The movement and persistence of N-nitrosopiperidine in the environment are governed by its physical and chemical properties.
N-nitrosopiperidine is expected to have moderate mobility in soil, based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 170 nih.gov. This moderate mobility suggests a potential for leaching into groundwater, but also some retention in the soil matrix.
In aquatic systems, N-nitrosopiperidine is not expected to volatilize significantly from water surfaces due to its low Henry's Law constant nih.gov. Its potential for bioaccumulation in aquatic organisms is considered low, as indicated by an estimated bioconcentration factor (BCF) of 3 nih.gov. The primary attenuation mechanism in sunlit surface waters is expected to be photolytic degradation.
Table 1: Physicochemical Properties of N-Nitrosopiperidine Relevant to Environmental Fate
| Property | Value | Reference |
| Molecular Formula | C5H10N2O | nih.gov |
| Molecular Weight | 114.15 g/mol | nih.gov |
| Water Solubility | Soluble | nih.gov |
| Vapor Pressure | 9.20 x 10-2 mm Hg at 20 °C | nih.gov |
| Henry's Law Constant | 8.44 x 10-7 atm-cu m/mol at 25 °C | nih.gov |
| Log Kow | 0.36 | nih.gov |
| Estimated Koc | 170 | nih.gov |
| Estimated BCF | 3 | nih.gov |
Adsorption to Solids and Sediments
The mobility of a chemical in the soil and its potential to partition to sediments is largely determined by its adsorption characteristics. The organic carbon-normalized adsorption coefficient (Koc) is a key parameter used to predict this behavior. For the related compound N-nitrosopiperidine, the estimated Koc value is 170. nih.gov This value suggests that N-nitrosopiperidine is expected to have high mobility in soil. nih.gov
The adsorption of nitrosamines, in general, is influenced by the properties of the soil and sediment, such as organic matter content and pH, as well as the specific chemical properties of the nitrosamine molecule.
Table 1: Estimated Soil Adsorption Coefficient for N-Nitrosopiperidine
| Parameter | Value | Interpretation |
| Koc | 170 (estimated) | High mobility in soil |
Data for the surrogate compound N-nitrosopiperidine.
Volatilization from Water Surfaces
The tendency of a chemical to volatilize from a water body into the atmosphere is described by its Henry's Law constant. For N-nitrosopiperidine, the Henry's Law constant is 8.44 x 10⁻⁷ atm-cu m/mole. nih.gov This low value indicates that volatilization from water surfaces is not expected to be a significant environmental fate process for this compound. nih.gov Consequently, R(-)-N-Nitroso-2-methylpiperidine is likely to remain in the aqueous phase rather than partitioning to the atmosphere.
Table 2: Henry's Law Constant for N-Nitrosopiperidine
| Parameter | Value | Significance |
| Henry's Law Constant | 8.44 x 10⁻⁷ atm-cu m/mole | Not expected to be an important fate process |
Data for the surrogate compound N-nitrosopiperidine.
Hydrolytic Stability under Environmental Conditions
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound against hydrolysis is an important factor in its environmental persistence. N-nitrosopiperidine is not expected to undergo hydrolysis in the environment due to the lack of functional groups that hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov The compound is described as being relatively resistant to hydrolysis but can be cleaved by hydrogen bromide in acetic acid. nih.gov In neutral or alkaline solutions, N-nitrosopiperidine is stable for more than 14 days in the dark; however, it is less stable in acidic solutions. nih.gov This suggests that this compound is likely to be persistent in most natural water bodies.
Table 3: Hydrolytic Stability of N-Nitrosopiperidine
| Condition | Stability |
| Environmental pH (5-9) | Expected to be stable |
| Acidic Solution | Less stable |
| Neutral/Alkaline Solution (in dark) | Stable for >14 days |
Data for the surrogate compound N-nitrosopiperidine.
Q & A
Q. Table 1. Comparison of Analytical Techniques for Trace Detection
| Technique | Matrix | LOD (ppb) | Derivatization Required | Reference |
|---|---|---|---|---|
| GC-MS (EI) | Food Products | 0.1 | Yes (PFBCl) | |
| LC-HRMS (QTOF) | Plasma | 0.05 | No | |
| ELISA | Urine | 1.0 | No |
Q. Table 2. Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (ee%) | Reference |
|---|---|---|---|---|
| Temperature | 0–5°C | 85 | >99 | |
| Nitrosating Agent | Isoamyl Nitrite | 92 | 98 | |
| Chiral Resolution | Chiralcel OD-H Column | 75 | 99.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
